5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

Catalog No.
S614428
CAS No.
329905-79-5
M.F
C13H14N2O4S
M. Wt
294.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

CAS Number

329905-79-5

Product Name

5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

IUPAC Name

5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

InChI

InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17)

InChI Key

YATIWPMEKYVTAO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
  • Chemical Databases

    5-PSI is listed in various chemical databases like PubChem [] and Sigma-Aldrich [], but these entries primarily focus on compound identification, properties, and supplier information.

  • Limited Literature Search

    A search of scientific literature databases yielded no published research directly investigating the biological activity or potential applications of 5-PSI.

5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives, specifically isatin derivatives. Its molecular structure comprises an indole core with a sulfonamide group attached to a piperidine ring. The compound is characterized by its unique combination of functional groups, which contribute to its potential biological activities and applications in medicinal chemistry.

The chemical formula for 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione is C₁₁H₁₃N₃O₃S, with a molecular weight of approximately 253.31 g/mol. The compound can be represented by the following structural formula:

text
O || N—S—C—C | \ C N / \ C C // \ C C | | N O

Research suggests 5PSI may function as an inhibitor of creatinine production and may have anticonvulsant activity []. The specific mechanisms by which it exerts these effects are not fully understood and require further investigation [].

Due to its reactive functional groups. It can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the carbonyl carbon of the indole moiety. Additionally, the compound can be modified through electrophilic aromatic substitution reactions, which allow for further functionalization of the indole ring.

The compound has been synthesized and utilized as a precursor in the development of other biologically active compounds, including derivatives that exhibit enhanced pharmacological properties. For instance, modifications at the 5-position of the indole ring have been shown to influence biological activity significantly .

Research indicates that 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione exhibits notable biological activities, particularly in the fields of neuropharmacology and antimicrobial research. In vivo studies have demonstrated its potential as an anticonvulsant agent, with efficacy attributed to its ability to modulate neurotransmitter systems .

Additionally, derivatives of this compound have shown promising results in inhibiting various enzymes and cellular pathways involved in disease processes. For example, some derivatives have been evaluated for their inhibitory effects on specific protein targets related to cancer and infectious diseases .

The synthesis of 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available isatin or its derivatives.
  • Formation of Sulfonamide: The piperidine ring is introduced via sulfonation reactions, where chlorosulfonic acid or similar reagents are used to attach the sulfonamide group to the indole derivative.
  • Cyclization: The reaction conditions are optimized to promote cyclization and formation of the indole structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Different synthetic routes have been explored to enhance yield and purity while minimizing side products .

5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione and its derivatives have various applications in medicinal chemistry:

  • Anticonvulsant Agents: The compound has been investigated for its potential use in treating epilepsy and other seizure disorders due to its ability to modulate neuronal excitability .
  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Cancer Research: The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has led to studies exploring its role in cancer therapy .

Interaction studies involving 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione typically focus on its binding affinity with various biological targets. Molecular docking studies have provided insights into how this compound interacts with proteins involved in disease pathways. For example, docking simulations suggest that the compound can effectively bind to active sites of enzymes implicated in cancer progression and neurological disorders .

These studies are crucial for understanding the mechanism of action and optimizing the design of more potent derivatives.

Several compounds share structural similarities with 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dioneMorpholine ring instead of piperidineExhibits different biological activity profiles
5-(trifluoromethylpiperidin-1-ylsulfonyl)-isatinTrifluoromethyl group enhances lipophilicityPotentially increased potency against viral targets
5-(benzothiazol-2-ylsulfonyl)-indolineBenzothiazole moietyDifferent pharmacological properties targeting cancer

These compounds illustrate how variations in substituents can lead to differences in biological activity and therapeutic potential. The unique piperidine-sulfonamide linkage in 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione contributes significantly to its distinct pharmacological profile compared to these analogs.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

294.06742811 g/mol

Monoisotopic Mass

294.06742811 g/mol

Heavy Atom Count

20

Wikipedia

5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione

Dates

Modify: 2023-08-15

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